2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a thiazole ring, an isoindole core, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thiazole precursor.
Attachment of the Methoxypropyl Group: The methoxypropyl group is attached via an alkylation reaction.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxypropyl group.
Reduction: Reduction reactions may target the carbonyl groups in the isoindole core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential bioactivity. This includes its interaction with enzymes, receptors, and other biological targets.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs. Its structure suggests it could interact with specific molecular targets in the body.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure with a different position of the carboxamide group.
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Similar structure with a different position of the carboxamide group.
Uniqueness
The uniqueness of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-18-17(25-10)19-14(21)11-4-5-12-13(8-11)16(23)20(15(12)22)6-3-7-24-2/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19,21) |
InChI Key |
BLSKKLBQMBSJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
Origin of Product |
United States |
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